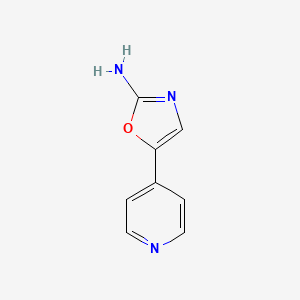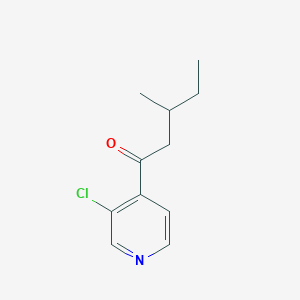
1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one
Vue d'ensemble
Description
1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one, also known as 3-chloropyridin-4-ylmethylpentan-1-one or CPMP, is an organic compound with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. CPMP is a chiral compound, meaning it has two forms that are mirror images of one another, and is commonly used in asymmetric synthesis. It is also used in the development of new drugs, as it can be used to catalyze the formation of drug-like molecules.
Applications De Recherche Scientifique
CPMP is widely used in scientific research, particularly in the field of organic synthesis. It is used to catalyze the formation of various drug-like molecules, such as amides, esters, and peptides. It is also used in the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, CPMP can be used to synthesize chiral auxiliaries, which are used in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of CPMP is not well understood, but it is believed to involve a series of reactions that involve the formation of an intermediate, which is then converted into the desired product. The intermediate is formed when the phosphonium salt reacts with the aldehyde or ketone, and this intermediate is then further reacted with a halide to form the CPMP molecule.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CPMP are not well understood. It is known to be a chiral compound, and it is believed to be involved in the formation of various drug-like molecules. However, its exact role in the formation of these molecules is not known. Additionally, its effects on biochemical and physiological processes are not known.
Avantages Et Limitations Des Expériences En Laboratoire
CPMP has several advantages for laboratory experiments. It is a chiral compound, which makes it ideal for asymmetric synthesis, and it is also relatively easy to synthesize. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without degrading. However, there are some limitations to its use in the laboratory. It is not very soluble in water, which can make it difficult to work with, and it is also toxic, so it should be handled with care.
Orientations Futures
There are several possible future directions for research involving CPMP. One possibility is to explore its potential applications in the development of new drugs and therapeutic agents. Additionally, research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore its potential as a catalyst for the formation of complex molecules.
Propriétés
IUPAC Name |
1-(3-chloropyridin-4-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)6-11(14)9-4-5-13-7-10(9)12/h4-5,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJJYKSLGNKSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696460 | |
| Record name | 1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one | |
CAS RN |
898785-65-4 | |
| Record name | 1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



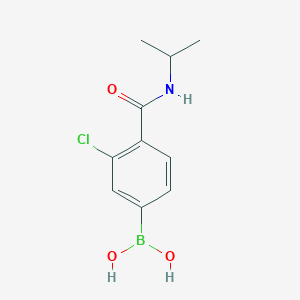
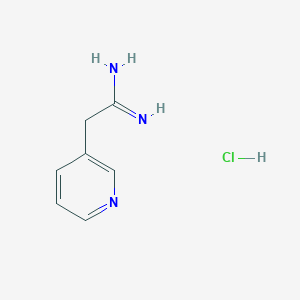
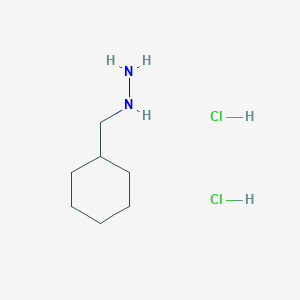
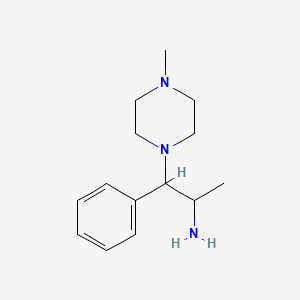
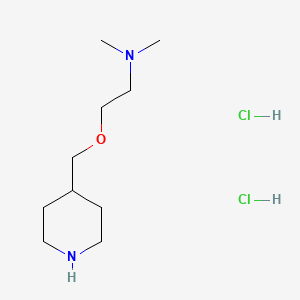
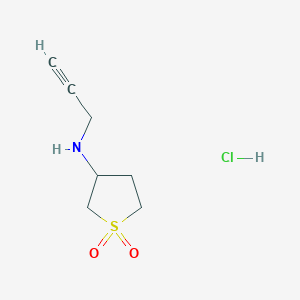
![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)
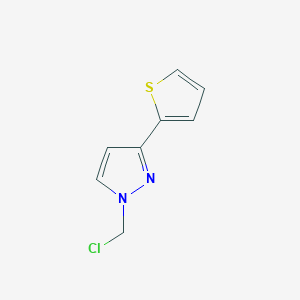
![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)
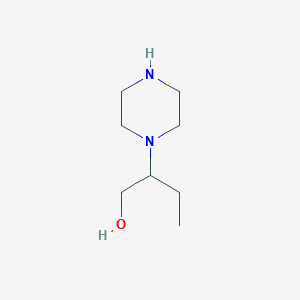
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)
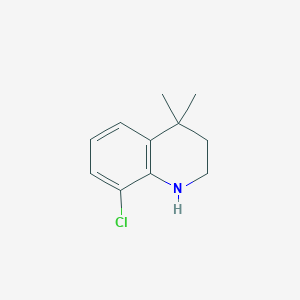
![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
